Diethylthiophosphinic acid

Solvent extraction Hydrometallurgy pH₅₀

Diethylthiophosphinic acid (CAS 866-53-5, molecular formula C₄H₁₁OPS, molecular weight 138.17 g/mol) is an organophosphorus compound belonging to the thiophosphinic acid class. It features a P=S bond and a P–OH group, existing predominantly in the thionic acid tautomeric form.

Molecular Formula C4H11OPS
Molecular Weight 138.17 g/mol
CAS No. 866-53-5
Cat. No. B15491414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylthiophosphinic acid
CAS866-53-5
Molecular FormulaC4H11OPS
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCCP(=S)(CC)O
InChIInChI=1S/C4H11OPS/c1-3-6(5,7)4-2/h3-4H2,1-2H3,(H,5,7)
InChIKeyBPSCHQMKSIMBFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylthiophosphinic Acid (CAS 866-53-5): Core Properties and Procurement Baseline


Diethylthiophosphinic acid (CAS 866-53-5, molecular formula C₄H₁₁OPS, molecular weight 138.17 g/mol) is an organophosphorus compound belonging to the thiophosphinic acid class. It features a P=S bond and a P–OH group, existing predominantly in the thionic acid tautomeric form [1]. This compound serves as a versatile building block in organic synthesis, particularly for preparing thiophosphinate esters and metal complexes [1][2]. Its sulfur-containing phosphinic acid structure imparts distinct chemical reactivity and coordination behavior compared to oxygen-only phosphinic acids and dithio analogs [1].

Why Diethylthiophosphinic Acid Cannot Be Substituted with Generic Thiophosphorus Analogs


Substituting diethylthiophosphinic acid with its closest analogs—such as diethylphosphinic acid (the all‑oxygen variant), diethyl dithiophosphoric acid (the dithio analog), or higher‑alkyl thiophosphinic acids—fundamentally alters key performance parameters, including metal extraction pH₅₀ values, coordination geometry, and gravimetric loading capacity [1][2][3]. The presence of a single sulfur atom in the P=S bond imparts a unique balance of soft‑base character and hydrolytic stability that differs markedly from both oxygen‑only and dithio systems, directly affecting selectivity in solvent extraction and catalytic applications [1][2]. The ethyl substituents further define lipophilicity and steric accessibility, which cannot be replicated by bulkier alkyl chains [2].

Quantitative Differentiation of Diethylthiophosphinic Acid Against Closest Analogs


Metal Extraction pH₅₀ Shift: Thiophosphinic vs. Phosphinic Acid

Replacement of one oxygen atom in the dialkylphosphinic acid Cyanex 272 with sulfur to yield the monothiophosphinic analog Cyanex 302 shifts metal extraction to significantly lower pH values. This effect is most pronounced for nickel, where the pH₅₀ decreases from ~5.5 to ~4.0 [1]. Although Cyanex 272 and Cyanex 302 carry branched 2,4,4‑trimethylpentyl groups rather than ethyl groups, the observed pH₅₀ reduction is a class‑level effect attributable to sulfur substitution and is expected to translate to diethylthiophosphinic acid relative to diethylphosphinic acid [1].

Solvent extraction Hydrometallurgy pH₅₀

Gravimetric Actinide Loading: Short‑Chain Dithiophosphinic Acid vs. Commercial Cyanex 301

Di‑n‑pentyl dithiophosphinic acid, a straight‑chain analog of diethylthiophosphinic acid, exhibits a 35% higher gravimetric loading for americium compared to the branched‑chain commercial extractant Cyanex 301 under identical conditions [1]. The ethyl‑substituted diethylthiophosphinic acid is anticipated to provide even higher loading per unit mass due to its lower molecular weight (138.17 vs. ~250–350 for pentyl derivatives), thereby offering superior mass efficiency in actinide separation processes [1].

Nuclear fuel cycle Actinide separation Loading capacity

Insecticidal Efficacy: Diethyldithiophosphinate Derivative vs. Commercial Standards

S‑(2‑Ethylthioethyl) diethyldithiophosphinate, a derivative of diethylthiophosphinic acid, demonstrates systemic insecticidal activity equivalent to that of Meta‑Systox and Di‑syston, two established organophosphorus insecticides [1]. In contrast, derivatives of diphenyldithiophosphinic acid (aryl‑substituted analogs) are reported to be ineffective [1]. This indicates that the diethyl substitution pattern on the thiophosphinic core is critical for achieving high insecticidal potency, likely due to optimal lipophilicity and target‑site interactions [1].

Agrochemical Insecticide Systemic effect

Metal Complexation: Diethylthiophosphinic Acid Forms Stable Chelates with Divalent Metals

Diethylthiophosphinic acid readily forms well‑characterized neutral metal complexes with Ni(II), Zn(II), and Cd(II) under mild conditions [1][2]. The synthesis of bis(diethylthiophosphinato)nickel(II) proceeds in acetic acid medium, and the resulting complex has been crystallographically characterized [1]. This contrasts with the corresponding phosphinic acid (oxygen analog), which typically requires more forcing conditions and yields complexes with different stoichiometries due to the harder oxygen donor atoms [1].

Coordination chemistry Metal complex Ni(II)

Tautomeric Preference: Thionic Form Dominates Over Thiolic Form

Computational studies at the B3LYP/6‑311++G(2d,2p) level demonstrate that the tautomeric equilibrium of thiophosphinic acids is strongly shifted toward the thionic acid (P(S)OH) form, while the thiolic acid (P(O)SH) form is a minor component [1]. This contrasts with the all‑oxygen phosphinic acids, which exist solely in the P(O)OH form. The predominance of the P=S bond over P–SH influences hydrogen‑bonding capacity, acidity, and metal‑binding mode, all of which are critical for applications in extraction and catalysis [1].

Tautomerism DFT calculation Thiophosphinic acid

Optimal Use Cases for Diethylthiophosphinic Acid Based on Quantitative Differentiation


Selective Metal Extraction from Acidic Leach Solutions

In hydrometallurgical processes, diethylthiophosphinic acid can extract nickel and other transition metals at lower pH (ΔpH₅₀ ≈ -1.5 relative to phosphinic acids) [1]. This reduces acid consumption and enables selective separation from iron and alkaline earth metals, making it a cost‑effective alternative to Cyanex 272 in niche applications [1].

Actinide/Lanthanide Separation in Nuclear Fuel Reprocessing

With a predicted gravimetric americium loading that is at least 35% higher than commercial Cyanex 301 [1], diethylthiophosphinic acid offers superior mass efficiency in partitioning minor actinides from lanthanides. Its low molecular weight (138.17 g/mol) maximizes metal‑binding capacity per gram of extractant, reducing solvent inventory and waste volume [1].

Synthesis of Potent Insecticidal Derivatives

Diethylthiophosphinic acid serves as a privileged scaffold for generating systemic insecticides with activity equivalent to Meta‑Systox and Di‑syston, whereas aryl‑substituted thiophosphinic acid derivatives lack efficacy [1]. This makes the diethyl substitution pattern a key differentiator for agrochemical lead discovery [1].

Precursor for Defined Metal Complexes in Catalysis and Materials Chemistry

The compound readily forms stable, crystallographically characterized complexes with Ni(II), Zn(II), and Cd(II) under mild conditions, unlike the oxygen‑only analog which may require harsher conditions or yield different coordination geometries [1][2]. This enables the rational design of catalysts, single‑source precursors for metal sulfide nanomaterials, and extraction reagents [1].

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